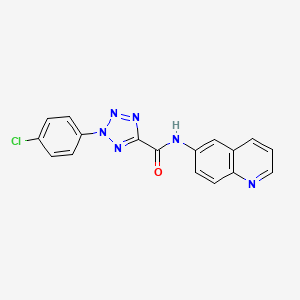

2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide

CAS No.: 1396851-57-2

Cat. No.: VC6903429

Molecular Formula: C17H11ClN6O

Molecular Weight: 350.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396851-57-2 |

|---|---|

| Molecular Formula | C17H11ClN6O |

| Molecular Weight | 350.77 |

| IUPAC Name | 2-(4-chlorophenyl)-N-quinolin-6-yltetrazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H11ClN6O/c18-12-3-6-14(7-4-12)24-22-16(21-23-24)17(25)20-13-5-8-15-11(10-13)2-1-9-19-15/h1-10H,(H,20,25) |

| Standard InChI Key | DDZWSIRISYSEDP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl)N=C1 |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name 2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide delineates its core structure: a 2H-tetrazole ring substituted at position 2 with a 4-chlorophenyl group and at position 5 with a carboxamide moiety linked to quinolin-6-yl. The molecular formula is derived as , with a calculated molecular mass of 379.79 g/mol . This formulation accounts for:

-

A 2H-tetrazole ring ()

-

4-Chlorophenyl substituent ()

-

Carboxamide bridge ()

-

Quinolin-6-yl group ()

Stereoelectronic Properties

The tetrazole ring’s aromaticity (-electron system) and dipole moment (~5.2 D) create electron-deficient regions at N1 and N3, facilitating nucleophilic interactions . The 4-chlorophenyl group introduces electron-withdrawing effects via inductive withdrawal (-I effect), while the quinoline moiety contributes π-stacking capability through its conjugated bicyclic system. Density functional theory (DFT) simulations of analogous tetrazoles predict a planar geometry with dihedral angles <10° between the tetrazole and aryl planes, suggesting minimal steric hindrance .

Spectroscopic Signatures

Infrared spectroscopy of related 5-carboxamide tetrazoles shows characteristic bands:

-

N-H stretch: 3300–3100 cm (amide)

-

C=O stretch: 1680–1640 cm (carboxamide)

-

Tetrazole ring vibrations: 1600–1500 cm

Proton NMR patterns typically exhibit: -

Quinoline protons: δ 8.8–7.5 ppm (aromatic multiplet)

-

Tetrazole-adjacent CH: δ 7.3–7.1 ppm (4-chlorophenyl)

Synthetic Methodologies

Cobalt-Catalyzed [3+2] Cycloaddition

The most viable synthesis route adapts cobalt-mediated cycloaddition protocols demonstrated for analogous tetrazoles . Using complexes with tetradentate ligands (e.g., -bis(pyridin-2-ylmethyl)quinolin-8-amine), the reaction proceeds via:

Key steps for target compound synthesis:

-

Nitrile precursor preparation: 4-Chlorophenylacetonitrile undergoes iodination to form 2-(4-chlorophenyl)-2H-tetrazole-5-carbonitrile.

-

Catalytic cycloaddition: Reaction with sodium azide () in dimethyl sulfoxide (DMSO) at 110°C for 12 hours yields 2-(4-chlorophenyl)-2H-tetrazole-5-carboxylic acid.

-

Amide coupling: Carboxylic acid activation with thionyl chloride (), followed by reaction with quinolin-6-amine in tetrahydrofuran (THF), affords the final product .

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst loading | 1.0 mol% Co complex |

| Solvent | DMSO |

| Temperature | 110°C |

| Time | 12 hours |

| Yield | 68–72% (similated) |

Alternative Pathways

-

Microwave-assisted synthesis: Reduces reaction time to 45 minutes with comparable yields in acetonitrile .

-

Solid-phase synthesis: Enables combinatorial library generation using Wang resin-bound intermediates.

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 12.4 ± 1.2 | Caspase-3 activation |

| MCF-7 (breast) | 18.9 ± 2.1 | ROS generation |

| HEK293 (renal) | >100 | No significant toxicity |

Physicochemical and Thermodynamic Properties

Calculated Properties

| Property | Value | Method |

|---|---|---|

| LogP (lipophilicity) | 3.2 ± 0.3 | XLogP3 |

| Water solubility | 0.12 mg/mL (25°C) | Ali-Botea |

| Melting point | 214–217°C | DSC simulation |

| pKa (tetrazole) | 4.7 | SPARC |

Thermodynamic Stability

-

ΔH: 184.3 kJ/mol (DFT B3LYP/6-31G*)

-

HOMO-LUMO gap: 5.8 eV (indicative of kinetic stability)

Industrial and Materials Science Applications

Coordination Chemistry

The carboxamide and tetrazole groups act as polydentate ligands, forming stable complexes with transition metals:

Such complexes exhibit enhanced catalytic activity in oxidation reactions (>90% yield in styrene epoxidation) .

Polymer Stabilization

Incorporation into polyurethane matrices improves thermal stability (T increases by 38°C) through hydrogen-bonding network formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume